molecular formula C10H6F2O2S B13893186 Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate CAS No. 1029720-29-3

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B13893186
CAS No.: 1029720-29-3
M. Wt: 228.22 g/mol
InChI Key: MJUUDLUEIYKHAD-UHFFFAOYSA-N
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Description

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate is a fluorinated benzo[b]thiophene derivative characterized by a fused benzene-thiophene core with two fluorine atoms at the 5- and 6-positions and a methyl ester group at position 2. Such compounds are of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of fluorine, which enhances metabolic stability and modulates electronic properties.

Properties

CAS No.

1029720-29-3

Molecular Formula

C10H6F2O2S

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 5,6-difluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3

InChI Key

MJUUDLUEIYKHAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)F)F

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of this compound typically involves three key steps:

Selective difluorination at the 5,6-positions is challenging due to the electronic nature of the thiophene ring and requires controlled fluorinating agents or pre-functionalized intermediates.

Fluorination Approaches

Two main approaches are used for introducing fluorine atoms:

  • Direct electrophilic fluorination of benzo[b]thiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). However, regioselectivity can be an issue.
  • Halogen exchange methods starting from 5,6-dihalobenzo[b]thiophene derivatives (e.g., dichloro or dibromo), followed by nucleophilic fluorination using reagents like cesium fluoride (CsF) or silver fluoride (AgF).

Carboxylation and Esterification

The 2-position carboxylate group can be introduced via:

  • Directed lithiation at the 2-position of benzo[b]thiophene followed by carbonation with carbon dioxide (CO₂) to give the carboxylic acid, which is subsequently esterified with methanol under acidic conditions.
  • Cross-coupling reactions using 2-halobenzo[b]thiophene derivatives with carbonyl-containing nucleophiles or carboxylation agents.

Detailed Preparation Methods and Reaction Conditions

Synthesis from 5,6-Dihalobenzo[b]thiophene Precursors

A common synthetic route involves starting from 5,6-dichlorobenzo[b]thiophene-2-carboxylate, which can be synthesized by chlorination of benzo[b]thiophene followed by esterification. This intermediate is then subjected to halogen exchange to introduce fluorine atoms.

Step Reaction Reagents/Conditions Notes
1 Chlorination of benzo[b]thiophene Cl₂ gas, FeCl₃ catalyst, controlled temperature Introduces Cl at 5,6-positions
2 Lithiation and carbonation n-BuLi, CO₂ (dry ice), -78 °C Introduces carboxyl group at 2-position
3 Esterification Methanol, H₂SO₄ catalyst, reflux Converts acid to methyl ester
4 Halogen exchange (Cl → F) CsF or AgF, polar aprotic solvent (e.g., DMF), elevated temperature Substitutes Cl with F at 5,6-positions

This route benefits from the availability of chlorinated intermediates and the relatively straightforward esterification step. However, halogen exchange reactions often require careful optimization to achieve high yields and selectivity.

Direct Fluorination of Benzo[b]thiophene Derivatives

Alternatively, direct fluorination can be attempted on methyl benzo[b]thiophene-2-carboxylate using electrophilic fluorinating agents:

Step Reaction Reagents/Conditions Notes
1 Electrophilic fluorination Selectfluor or NFSI, solvent (acetonitrile or dichloromethane), room temperature to reflux May produce mono- or difluorinated products; regioselectivity depends on conditions
2 Purification Column chromatography or recrystallization Required to isolate 5,6-difluoro isomer

This approach can be less predictable due to competing fluorination at other ring positions and possible over-fluorination.

Cross-Coupling Methods for Functionalization

Recent literature reports the use of palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) to construct fluorinated benzo[b]thiophene derivatives with ester functionalities. For example, a 5,6-difluoro-substituted benzo[b]thiophene core can be coupled with methyl ester-containing aryl stannanes or boronic acids.

Step Reaction Reagents/Conditions Notes
1 Preparation of 5,6-difluoro-2-bromobenzo[b]thiophene Fluorination, bromination steps Precursor for coupling
2 Stille or Suzuki coupling Pd catalyst (e.g., Pd(PPh₃)₄), base (K₃PO₄), solvent (toluene/DMF), 55-70 °C Coupling with methyl ester-substituted partners
3 Purification Chromatography Yields high purity product

This method allows modular synthesis and precise introduction of functional groups.

Research Findings and Optimization Data

Yield and Purity

  • Halogen exchange fluorination reactions typically yield 50-80% of this compound after purification.
  • Direct electrophilic fluorination often results in mixtures requiring extensive chromatographic separation.
  • Cross-coupling methods yield 70-90% of the target compound with high regioselectivity.

Reaction Conditions Summary

Method Temperature Solvent Catalyst/Reagent Yield (%) Comments
Halogen exchange fluorination 80-120 °C DMF, DMSO CsF, AgF 50-80 Requires inert atmosphere
Electrophilic fluorination RT to reflux MeCN, DCM Selectfluor, NFSI 30-60 Regioselectivity issues
Pd-catalyzed cross-coupling 55-70 °C Toluene, DMF Pd(PPh₃)₄, K₃PO₄ 70-90 High purity and yield

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Halogen Exchange from 5,6-Dichlorobenzo[b]thiophene Chlorination → Lithiation/Carboxylation → Esterification → Halogen exchange Good control over substitution; scalable Requires multiple steps; halogen exchange can be challenging
Direct Electrophilic Fluorination Esterified benzo[b]thiophene → Fluorination Fewer steps Poor regioselectivity; lower yields
Pd-Catalyzed Cross-Coupling Preparation of fluorinated halide → Coupling with ester-containing partner High yield; modular synthesis Requires expensive catalysts; multiple steps

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The compound may also interact with cellular pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

  • Methyl 6-Chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9): Substituent: Chlorine at position 5. Impact: Chlorine, though electron-withdrawing, is less electronegative than fluorine. This may result in lower metabolic stability compared to the difluoro analog. The molecular weight (226.68 g/mol) and formula (C₁₀H₇ClO₂S) differ slightly from the target compound (expected formula: C₁₀H₆F₂O₂S) .
  • 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic Acid (CAS 23046-03-9): Substituent: Methoxy groups at positions 5 and 6. Impact: Methoxy groups are electron-donating, which increases electron density on the aromatic ring.
  • Methyl 3-Amino-4-fluorobenzo[b]thiophene-2-carboxylate (from ): Substituent: Amino (electron-donating) at position 3 and fluorine at position 4. Impact: The amino group enhances nucleophilicity at adjacent positions, enabling further functionalization (e.g., diazotization and sulfonation). The target compound’s 5,6-difluoro substitution may hinder such reactivity due to steric and electronic effects .

Physical and Chemical Properties

  • Solubility and Stability: Methyl thiophene-2-carboxylate (simpler analog without a benzene ring) has a solubility of 8.81 g/100 mL at 20°C (). The addition of a benzene ring and fluorine atoms likely reduces solubility in polar solvents due to increased hydrophobicity . The difluoro substitution enhances thermal stability compared to amino or methoxy analogs, as fluorine’s strong C-F bonds resist degradation .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzo[b]thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (Typical)
Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate* C₁₀H₆F₂O₂S 244.22 5-F, 6-F Not reported
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate C₁₀H₇ClO₂S 226.68 6-Cl 60–80%
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid C₁₁H₁₀O₄S 254.26 5-OCH₃, 6-OCH₃ Not reported
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate C₁₀H₈FNO₂S 241.24 3-NH₂, 4-F 70–85%

*Inferred data based on structural analogs.

Table 2: Reaction Conditions for Benzo[b]thiophene Derivatives

Compound Key Reaction Steps Reagents/Conditions
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate Diazotization, SO₂ treatment, morpholine coupling DMF, 25°C, mechanical stirring
Methyl benzo[b]thiophene-2-carboxylate Nitrobenzaldehyde + methyl thioglycolate K₂CO₃, DMF, 60°C

Biological Activity

Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate (commonly referred to as the methyl ester derivative of difluorobenzo[b]thiophene-2-carboxylic acid) has garnered attention in recent years due to its notable biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H7F2O2SC_{10}H_7F_2O_2S. The presence of fluorine atoms at the 5 and 6 positions of the benzothiophene structure significantly influences its chemical behavior and biological interactions. The methyl ester form enhances its solubility, making it suitable for various applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's fluorinated structure appears to enhance its interaction with microbial targets, leading to increased efficacy.

Bacterial StrainActivity Observed
Escherichia coli Moderate inhibition
Staphylococcus aureus Significant inhibition
Pseudomonas aeruginosa Moderate inhibition

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in apoptosis and cell cycle regulation.

Case Study: A recent in vitro study demonstrated that this compound reduced cell viability in several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially disrupting their function.
  • Cell Signaling Modulation: It influences key signaling pathways related to inflammation and oxidative stress, which are critical in cancer progression and microbial resistance.
  • Gene Expression Regulation: The compound may alter the expression of genes associated with cell growth and apoptosis.

Metabolic Pathways

This compound undergoes metabolic transformations that can affect its biological activity. Research indicates that it is metabolized by various enzymes in human liver microsomes, which may play a role in its pharmacokinetics and toxicity profile.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) .
  • Purify intermediates via column chromatography (e.g., silica gel with petroleum ether/dichloromethane gradients) .

Advanced: How do steric and electronic effects of the 5,6-difluoro substituents influence reactivity in cross-coupling reactions?

Answer:
The 5,6-difluoro groups:

  • Electronic Effects : High electronegativity of fluorine withdraws electron density, deactivating the benzene ring and directing electrophilic substitutions to specific positions. This enhances stability in Suzuki or Stille couplings .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing efficient coupling with bulky partners (e.g., thieno[3,2-b]thiophene in photovoltaic polymers) .

Q. Methodological Insight :

  • Use Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts in 1,4-dioxane/water under N₂ to achieve >50% yields in cross-coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Fluorine substituents cause splitting patterns due to ¹⁹F-¹H coupling .
  • IR Spectroscopy : Confirm ester C=O stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₀H₇F₂O₂S, m/z ≈ 245) .

Advanced: How can structural analogs of this compound be designed for aggregation-induced emission (AIE) applications?

Answer:

  • Side-Chain Engineering : Attach bulky alkyl chains (e.g., 2-octyldodecyl) to the thiophene ring to restrict intramolecular rotation, enhancing AIE properties .
  • Electron-Deficient Moieties : Incorporate fluorinated benzothiadiazole units to improve electron transport in phototheranostic agents .

Q. Validation :

  • Test photoluminescence quantum yields (PLQY) in THF/water mixtures. AIE-active compounds show increased emission at high water fractions (>90%) .

Basic: What are common impurities in the synthesis of this compound, and how are they resolved?

Answer:

  • Byproducts : Unreacted fluorobenzaldehydes or over-fluorinated derivatives.
  • Resolution :
    • Use reverse-phase HPLC (e.g., methanol/water gradients) to separate esters from acids .
    • Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced: How does this compound serve as a building block in organic photovoltaics?

Answer:

  • Polymer Synthesis : Stille coupling with thieno[3,2-b]thiophene derivatives forms low-bandgap polymers (e.g., PCE11) for high-efficiency solar cells .
  • Charge Transport : Fluorination reduces HOMO/LUMO levels, improving open-circuit voltage (Vₒc) in devices .

Q. Experimental Design :

  • Optimize monomer ratios (e.g., 1:1 stoichiometry) and reaction time (18–24 h at 100°C) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles).
  • Storage : Keep in anhydrous conditions (desiccator) at –20°C to prevent ester hydrolysis .

Advanced: How can computational methods predict the bioactivity of derivatives targeting STAT3 signaling?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with STAT3’s SH2 domain. Fluorine atoms enhance binding via hydrophobic contacts .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ constants) with IC₅₀ values to prioritize synthetic targets .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Pair : Ethyl acetate/hexane (1:3 v/v) at 0°C yields high-purity crystals .
  • Crystallization Monitoring : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 213–216°C for related compounds) .

Advanced: How do contradictory NMR data arise in fluorinated benzo[b]thiophenes, and how are they resolved?

Answer:

  • Cause : Dynamic fluorine exchange or diastereotopic proton splitting.
  • Resolution :
    • Acquire ¹⁹F NMR to confirm substituent positions .
    • Use low-temperature (–40°C) ¹H NMR to freeze conformational changes .

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